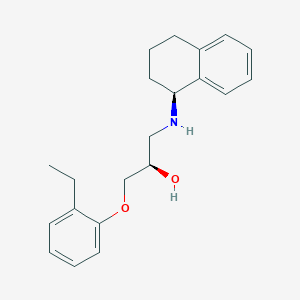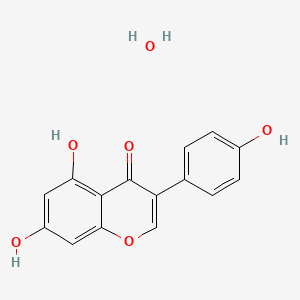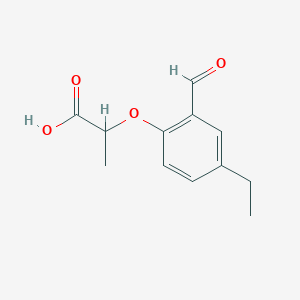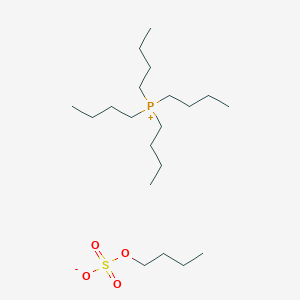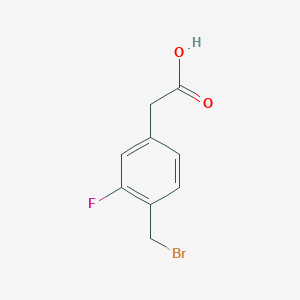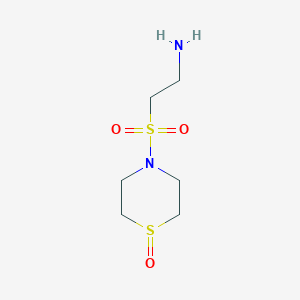![molecular formula C16H18O3S B12846134 1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyphenylmethylsulfoxide is an organic compound with the molecular formula C8H10O2S It is a sulfoxide derivative, characterized by the presence of a sulfinyl functional group (S=O) attached to a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylmethylsulfoxide can be synthesized through the oxidation of 3-methoxyphenylmethyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide (H2O2), sodium periodate (NaIO4), and m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) or acetonitrile (MeCN) at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the oxidation process can be scaled up using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the final product. Catalysts such as tantalum carbide or niobium carbide can be employed to enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxyphenylmethylsulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group can lead to the formation of the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as triflic acid (TfOH) or periodic acid (H5IO6) catalyzed by iron(III) chloride (FeCl3) in acetonitrile (MeCN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-Methoxyphenylmethyl sulfone.
Reduction: 3-Methoxyphenylmethyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxyphenylmethylsulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of sulfoxides and sulfones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-Methoxyphenylmethylsulfoxide involves its ability to undergo redox reactions. The sulfoxide group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality allows it to interact with various molecular targets and pathways, including enzymes involved in oxidative stress and redox regulation .
Comparación Con Compuestos Similares
3-Methoxyphenylmethyl sulfide: The precursor to 3-Methoxyphenylmethylsulfoxide, differing by the oxidation state of the sulfur atom.
3-Methoxyphenylmethyl sulfone: The fully oxidized form of the compound, with a sulfonyl group (SO2) instead of a sulfinyl group (SO).
Other Sulfoxides: Compounds such as dimethyl sulfoxide (DMSO) and methyl phenyl sulfoxide, which share the sulfoxide functional group but differ in their substituents
Uniqueness: 3-Methoxyphenylmethylsulfoxide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C16H18O3S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C16H18O3S/c1-18-15-7-3-5-13(9-15)11-20(17)12-14-6-4-8-16(10-14)19-2/h3-10H,11-12H2,1-2H3 |
Clave InChI |
WLJISUHUUIXRBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CS(=O)CC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
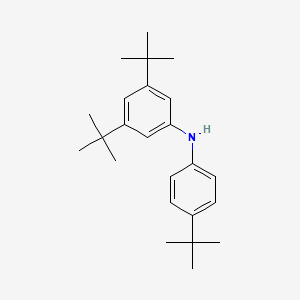
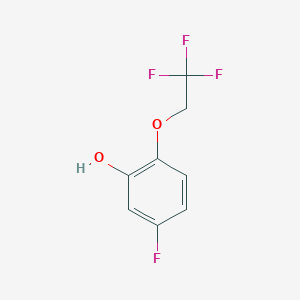
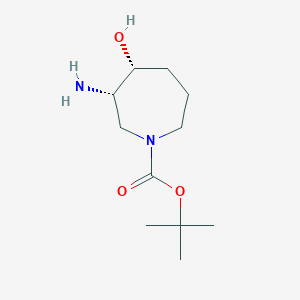
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)
